molecular formula C9H12N3+ B3054514 Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) CAS No. 6087-59-8

Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-)

Cat. No. B3054514
CAS RN: 6087-59-8
M. Wt: 162.21 g/mol
InChI Key: VPMZFRCOUNREJJ-UHFFFAOYSA-N
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Description

  • Structure : It consists of a benzene ring with a diazonium group (N~2~) attached at the para position, along with an ethylamino group (C~2~H~5~NH-) and a methyl group (CH~3~) .

Synthesis Analysis

The synthesis of this compound involves the diazotization of aniline derivatives. Typically, an aromatic amine reacts with nitrous acid (HNO~2~) to form the diazonium salt. In this case, the ethylamino and methyl substituents are introduced during the diazotization process .


Molecular Structure Analysis

The molecular structure of Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) is as described above. The tetrafluoroborate anion (BF~4~-) balances the charge of the diazonium cation .


Chemical Reactions Analysis

  • Electrochemical Reduction : Benzenediazonium salts can be electrochemically reduced to graft organic molecules onto electrode surfaces. This method has been used for surface modification of various materials, including metals and glassy carbon .
  • Complex Formation : The reaction of copper with benzenediazonium tetrafluoroborate leads to the formation of a mixed complex where the copper atom is covalently bonded to the azophenyl radical and coordinated to acetonitrile (ACN) .

Physical And Chemical Properties Analysis

  • Color : The compound itself does not exhibit a distinct color, but its reactions with other materials may result in color changes .

Scientific Research Applications

1. Carcinogenesis Study

Benzenediazonium compounds, such as 4-(hydroxymethyl)benzenediazonium tetrafluoroborate, have been studied for their carcinogenic effects. In a study, this compound was found to induce tumors in mice after subcutaneous injections, suggesting its potential carcinogenic properties (Tóth, Patil, & Jae, 1981).

2. Gastric Tumorigenesis

Another research explored the effects of a single dose of 4-(hydroxymethyl)benzenediazonium tetrafluoroborate on gastric tumorigenesis. The treatment led to glandular stomach tumors in Swiss albino mice, providing insights into the potential health risks associated with these compounds (Tóth, Nagel, & Ross, 1982).

3. Tautomerism in Azo Coupled Enaminone Derivatives

The tautomerism of azo coupling products prepared from 4-substituted benzenediazonium tetrafluoroborates has been extensively studied. This research contributes to the understanding of the structural dynamics in chemical compounds formed through azo coupling (Šimůnek et al., 2005).

4. Diazonium Exchange and Migration in Azo Coupling

Research on the reaction of benzenediazonium tetrafluoroborates in azo coupling processes revealed insights into diazonium exchange and migration. This study helps in understanding the complex chemical reactions involving these compounds (Šimůnek, Bertolasi, & Macháček, 2013).

5. Novel Oxazaborines and Triazaborines

Research has also been conducted on the formation of novel oxazaborines and triazaborines using substituted benzenediazonium tetrafluoroborates. This contributes to the development of new chemical compounds with potential applications in various fields (Pešková et al., 2006).

6. Thermolysis Mechanism Study

The thermolysis mechanism of benzenediazonium tetrafluoroborate was explored to understand its decomposition process. This research is crucial for safety and handling protocols in laboratory settings (Koval’chuk et al., 2006).

7. Method for Synthesizing Arylpyrazoles

A method for synthesizing substituted 4-amino-1-arylpyrazoles using benzenediazonium tetrafluoroborates was developed, highlighting its utility in creating complex organic compounds (Šimůnek et al., 2008).

8. Photochemistry and Quenching Studies

The efficiency of aryl diazonium tetrafluoroborates as quenchers in photochemistry has been evaluated. This study contributes to the understanding of photochemical processes and the role of these compounds (Kim-Thuan & Scaiano, 1983).

Future Directions

: Kovalchuk, V. I., et al. “Reaction of metals with benzenediazonium tetrafluoroborate in aprotic solvents.” Central European Journal of Chemistry 8.3 (2010): 538-546. Read more : Benzenediazonium, 4- (diethylamino)-2-ethoxy-, tetrafluoroborate (1-) Link : Structure and properties of Benzenediazonium tetrafluoroborate. ChemSpider : 4-Methoxybenzenediazonium tetrafluoroborate. MilliporeSigma

properties

IUPAC Name

4-(ethylamino)-3-methylbenzenediazonium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N3.BF4/c1-3-11-9-5-4-8(12-10)6-7(9)2;2-1(3,4)5/h4-6,11H,3H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAWUBYDAYVYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCNC1=C(C=C(C=C1)[N+]#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-)

CAS RN

6087-59-8
Record name Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) (1:1)
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Record name Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) (1:1)
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Record name 4-(ethylamino)-3-methylbenzenediazonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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